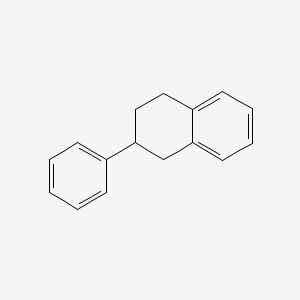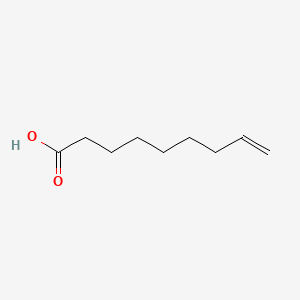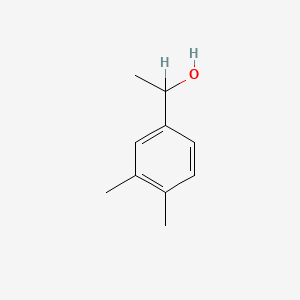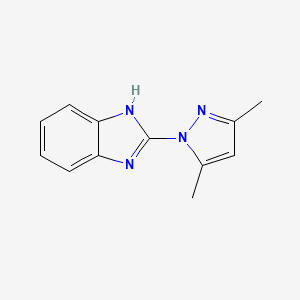
Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate
概要
説明
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is a chemical compound with the molecular formula C24H32Na2O7S2. It is commonly used as an emulsifier in emulsion polymerization and as a leveling agent in the nylon printing and dyeing industry . This compound is also utilized in the detergent industry as a wetting agent, coupling agent, and stabilizer .
作用機序
Target of Action
It is known to be used as an emulsifier in emulsion polymerization , suggesting that it may interact with polymers or monomers in these reactions.
Mode of Action
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is known to react with hydrogen peroxide to produce persulfate and diphenyl ether . This suggests that it may act as a catalyst or reactant in redox reactions, facilitating the breakdown of hydrogen peroxide.
Biochemical Pathways
Its role in emulsion polymerization suggests that it may influence the polymerization pathways of certain monomers.
Pharmacokinetics
It is known to be soluble in water, hydrochloric acid, and alkali solutions, but insoluble in mineral oil and xylene . This solubility profile may influence its bioavailability and distribution in aqueous environments.
Result of Action
Its use in emulsion polymerization suggests that it may facilitate the formation of polymer chains from monomers, potentially influencing the properties of the resulting polymers.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate. For instance, its solubility in different solvents suggests that the presence and concentration of these solvents in the environment can affect its availability and reactivity. Additionally, its reaction with hydrogen peroxide suggests that the presence and concentration of hydrogen peroxide in the environment can also influence its action.
生化学分析
Biochemical Properties
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate plays a significant role in biochemical reactions due to its surfactant nature. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and electrostatic interactions. This compound can alter the surface tension of aqueous solutions, facilitating the formation of micelles and enhancing the solubility of hydrophobic substances . These interactions can affect the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.
Cellular Effects
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can disrupt cell membranes due to its surfactant properties, leading to changes in membrane permeability and fluidity . This disruption can affect the function of membrane-bound proteins and receptors, altering cell signaling pathways. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of disodium 4-dodecyl-2,4’-oxydibenzenesulfonate involves its ability to interact with biomolecules through hydrophobic and electrostatic interactions. It can bind to enzymes and proteins, either inhibiting or activating their functions . The compound’s surfactant properties allow it to integrate into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of disodium 4-dodecyl-2,4’-oxydibenzenesulfonate can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in membrane integrity and enzyme activity. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of disodium 4-dodecyl-2,4’-oxydibenzenesulfonate in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane integrity and enzyme activity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cell lysis and disruption of normal cellular processes.
Metabolic Pathways
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism and membrane dynamics . The compound can affect metabolic flux by altering the activity of key enzymes involved in lipid synthesis and degradation. Additionally, it may influence metabolite levels by changing the solubility and availability of hydrophobic molecules within the cell.
Transport and Distribution
Within cells and tissues, disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is transported and distributed through interactions with transporters and binding proteins . The compound’s surfactant properties allow it to integrate into lipid bilayers, facilitating its movement across cell membranes. It can accumulate in specific cellular compartments, depending on the presence of binding proteins and transporters that recognize and interact with the compound.
Subcellular Localization
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is localized to specific subcellular compartments, including the plasma membrane and intracellular organelles . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to these compartments. The compound’s presence in the membrane can affect membrane-associated processes, while its localization within organelles can influence intracellular signaling and metabolic pathways.
準備方法
The preparation of disodium 4-dodecyl-2,4’-oxydibenzenesulfonate involves several steps:
Alkylation Process: Dodecyl diphenyl ether is placed into a reaction kettle, and fuming sulfuric acid (SO3 20%-25%) is added dropwise at around 15°C.
Sulfonation Process: After the addition of sulfuric acid, the mixture is heated to 50°C and reacted for 3 hours.
化学反応の分析
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate undergoes various chemical reactions:
Oxidation: This compound can react with oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups into sulfinate or thiol groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate has a wide range of scientific research applications:
Biology: The compound’s surfactant properties make it useful in biological research for cell lysis and protein extraction.
Medicine: It can be used in pharmaceutical formulations as a stabilizer and solubilizing agent.
Industry: In the textile industry, it serves as a leveling agent in nylon printing and dyeing.
類似化合物との比較
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate can be compared with other similar compounds such as:
Sodium dodecyl sulfate (SDS): Both are surfactants, but SDS is more commonly used in laboratory settings for protein denaturation and electrophoresis.
Disodium 4-lauryl-2-(4-sulfonatophenoxy)benzenesulfonate: This compound is similar in structure and function but may have different solubility and stability properties.
Sodium 4-dodecyl-2-(4-sulfonatophenoxy)benzenesulfonate: Another similar compound with comparable applications in detergents and emulsification.
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is unique due to its specific combination of surfactant properties, making it highly effective in various industrial and research applications.
特性
CAS番号 |
7575-62-4 |
|---|---|
分子式 |
C24H34NaO7S2 |
分子量 |
521.6 g/mol |
IUPAC名 |
disodium;4-dodecyl-2-(4-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C24H34O7S2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-18-24(33(28,29)30)23(19-20)31-21-14-16-22(17-15-21)32(25,26)27;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30); |
InChIキー |
OXAZUAIJIHYWDR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)O)OC2=CC=C(C=C2)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
7575-62-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate in ink cleaning agents?
A1: this compound (C12-MADS) functions as a surfactant in semi-aqueous-based ink cleaning agents. [] Research demonstrates its effectiveness when combined with D-limonene as the main solvent. In an aqueous-based system, the optimal ratio of C12-MADS, Linear alkylbenzene sulfonate (LAS), and Sorbitan monopalmitate (Span 40) is 1:1:1, with a surfactant concentration of 0.03 mol/L. [] This formulation effectively removes ink residues.
Q2: How does the structure of this compound contribute to its properties in high-temperature leveling agents for dyeing?
A2: While the provided research [] does not explicitly elaborate on the structural properties of this compound, its inclusion in the formulation suggests it contributes to the leveling agent's overall performance. It's likely that the molecule's structure, featuring a long hydrophobic alkyl chain and hydrophilic sulfonate groups, facilitates its function as a surfactant. This dual nature allows it to interact with both the dye and the fabric, promoting even distribution and preventing dye aggregation at high temperatures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)












